molecular formula C18H41InP B12557537 Di-tert-butylphosphane--dipentylindiganyl (1/1) CAS No. 189151-41-5

Di-tert-butylphosphane--dipentylindiganyl (1/1)

Cat. No.: B12557537
CAS No.: 189151-41-5
M. Wt: 403.3 g/mol
InChI Key: HJABEGDOIDVGTD-UHFFFAOYSA-N
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Description

Di-tert-butylphosphane–dipentylindiganyl (1/1) is a compound that features a combination of phosphane and indiganyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butylphosphane–dipentylindiganyl (1/1) typically involves the reaction of di-tert-butylphosphine with a suitable indiganyl precursor. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in the synthesis include hexanes and other non-polar solvents .

Industrial Production Methods

Industrial production of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylphosphane–dipentylindiganyl (1/1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include phosphine oxides, reduced phosphines, and substituted derivatives. These products can have different chemical and physical properties compared to the parent compound .

Scientific Research Applications

Di-tert-butylphosphane–dipentylindiganyl (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves its interaction with molecular targets through its phosphane and indiganyl groups. The compound can coordinate with metal centers, facilitating catalytic processes. It can also participate in redox reactions, influencing the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butylphosphane–dipentylindiganyl (1/1) is unique due to the presence of both phosphane and indiganyl groups, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in various chemical and biological applications .

Properties

CAS No.

189151-41-5

Molecular Formula

C18H41InP

Molecular Weight

403.3 g/mol

InChI

InChI=1S/C8H19P.2C5H11.In/c1-7(2,3)9-8(4,5)6;2*1-3-5-4-2;/h9H,1-6H3;2*1,3-5H2,2H3;

InChI Key

HJABEGDOIDVGTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC[In]CCCCC.CC(C)(C)PC(C)(C)C

Origin of Product

United States

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